molecular formula C18H21ClN4O3 B2576671 N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172404-38-4

N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2576671
CAS No.: 1172404-38-4
M. Wt: 376.84
InChI Key: MZHZORFPUAJAKI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3 and its molecular weight is 376.84. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antibacterial Activity

  • Coordination Complexes with Pyrazole-Acetamide Derivatives : Novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This was evidenced by the synthesis and characterization of complexes [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, which revealed their potential in generating supramolecular architectures through hydrogen bonding interactions. These complexes exhibited notable antioxidant properties in vitro, evaluated by DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

  • Antibacterial Activity of Coordination Complexes : Another study on coordination complexes, this time involving pyrazole–acetamide and pyrazole–quinoxaline, showed promising antibacterial activity. The mononuclear complexes [Cd(L1)2Cl2], Cu(L1)2(C2H5OH)22, and Fe(L2)2(H2O)22·2H2O were synthesized and displayed outstanding antibacterial efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens, with minimum inhibitory concentrations as low as 5 μg mL−1 (Chkirate et al., 2022).

Corrosion Inhibition

  • Mild Steel Protection in Acidic Medium : N-[morpholin-4-yl(phenyl)methyl]acetamide has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid medium. Studies have shown more than 90% inhibition efficiency at specific concentrations. The inhibitor's effectiveness was demonstrated through various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, indicating its potential for industrial applications (Nasser & Sathiq, 2016).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-12-3-4-14(19)10-15(12)20-17(24)11-23-13(2)9-16(21-23)18(25)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZORFPUAJAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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